molecular formula C14H12Cl2N2O4S B13362822 2-{[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]amino}benzamide

2-{[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]amino}benzamide

Cat. No.: B13362822
M. Wt: 375.2 g/mol
InChI Key: ZXRODKCKCYWOKG-UHFFFAOYSA-N
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Description

2-{[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]amino}benzamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a benzamide core with a sulfonyl group attached to a dichloromethoxyphenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]amino}benzamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where the sulfonyl group is introduced to the benzamide core. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]amino}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]amino}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]amino}benzamide stands out due to its unique combination of dichloro and methoxy substituents, which enhance its reactivity and specificity in various chemical reactions. This makes it particularly valuable in research applications where precise molecular interactions are required.

Properties

Molecular Formula

C14H12Cl2N2O4S

Molecular Weight

375.2 g/mol

IUPAC Name

2-[(2,5-dichloro-4-methoxyphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C14H12Cl2N2O4S/c1-22-12-6-10(16)13(7-9(12)15)23(20,21)18-11-5-3-2-4-8(11)14(17)19/h2-7,18H,1H3,(H2,17,19)

InChI Key

ZXRODKCKCYWOKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)N)Cl

Origin of Product

United States

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